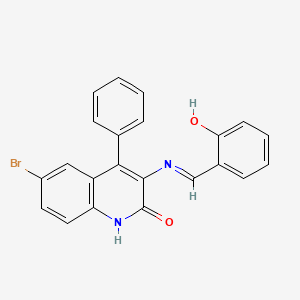
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors . The second paper discusses the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives and their antimicrobial evaluation . These compounds share a common benzyl methanamine core with the compound of interest, suggesting potential pharmacological activities or applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the reaction of benzotriazole with various substituted aldehydes and ammonium chloride in ethanol, as described in the second paper . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that would introduce the pyrazolyl group to the benzyl methanamine framework.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by spectroscopic methods such as IR and 1H NMR . These techniques provide information about the functional groups present and the overall molecular framework. The presence of a benzyl group and a methanamine moiety is common in the structures discussed, which suggests that the compound of interest would likely exhibit similar spectroscopic features.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of this compound are not discussed, the papers mention that the related compounds exhibit favorable drug-like properties, including high solubility, metabolic stability, and the ability to penetrate biological membranes . These properties are crucial for the potential therapeutic application of a compound. The presence of a benzyl group and a pyrazole ring in the compound of interest suggests that it may also possess similar properties conducive to drug development.
Scientific Research Applications
Antipsychotic Agent Potential
- A study explored the pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. These compounds demonstrated antipsychotic-like properties in behavioral animal tests and did not interact with dopamine receptors, suggesting potential as novel antipsychotic agents (Wise et al., 1987).
Luminescent Supramolecular Liquid Crystals
- Research indicates that derivatives of this compound can be used to create luminescent supramolecular liquid crystals. These crystals display unique self-assembly and luminescent properties in the visible region, making them of interest in materials chemistry (Moyano et al., 2013).
Synthesis of Metallomacrocyclic Complexes
- The compound has been used in the synthesis of new metallomacrocyclic palladium(II) complexes. These complexes offer insights into the self-assembly and stability of such compounds in different solvents, contributing to the field of inorganic chemistry (Guerrero et al., 2008).
Antibacterial Activity
- A study focused on synthesizing new derivatives of this compound and evaluating their antibacterial activity. This research contributes to the search for new antibacterial agents (Al-Smaisim, 2012).
Novel Organic Ligand Synthesis
- In a study involving metal-induced and oxygen insertion reactions, derivatives of this compound were used to synthesize novel organic ligands. This research enhances our understanding of organic synthesis and ligand formation (Chen et al., 2020).
Corrosion Inhibition
- A theoretical study on bipyrazolic-type organic compounds, including derivatives of this compound, was conducted to understand their potential as corrosion inhibitors. The findings are significant for materials science and corrosion prevention (Wang et al., 2006).
Antiproliferative Activity and Autophagy Modulation
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, derived from this compound, demonstrated antiproliferative activity and effects on mTORC1 and autophagy, indicating potential as anticancer agents (Ai et al., 2017).
Mechanism of Action
Future Directions
The future directions for the study of “(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine” could involve further exploration of its anticancer activity and mechanism of action . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
properties
IUPAC Name |
(1-benzyl-3,5-dimethylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-13(8-14)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJOKRQRQBQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956567-89-8 |
Source


|
| Record name | (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)
![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)
![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)


cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)
![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)
![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)

